1-Acetyl-2-phenyldiazene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Acetyl-2-phenyldiazene involves various catalyzed reactions and methodologies. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate decomposes phenyldiazoacetate with arylamine and imine, forming highly diastereoselective 1,2-diamines, indicating a sophisticated approach to complex nitrogen compounds (Wang et al., 2003). Furthermore, the synthesis of 1-(2′-acetylphenyl)-3-alkyltriazenes showcases a method to create structures with potential relevance to 1-Acetyl-2-phenyldiazene, emphasizing the versatility of nitrogen compounds in synthesis processes (Vaughan et al., 1985).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, has been characterized by elemental analysis, IR, UV-vis, and X-ray single crystal diffraction, providing insights into the structural aspects that might be similar to 1-Acetyl-2-phenyldiazene (Jian et al., 2008).
Chemical Reactions and Properties
The chemical behavior and reactions of 1-Acetyl-2-phenyldiazene analogs, such as the decomposition of phenyldiazoacetate in the presence of specific catalysts, highlight the reactivity and potential applications of such compounds. The ability to form highly diastereoselective products through carbon-carbon bond formation illustrates the compound's significant chemical versatility and potential in synthetic chemistry (Wang et al., 2003).
Physical Properties Analysis
Although specific details on 1-Acetyl-2-phenyldiazene's physical properties are not directly available, studies on similar compounds can offer insights. For instance, the physical characterization and structural determination of related compounds provide a foundation for understanding the physical characteristics of 1-Acetyl-2-phenyldiazene, such as melting points, solubility, and crystallinity (Jian et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-Acetyl-2-phenyldiazene and its derivatives, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for its applications in synthetic chemistry and material science. The synthesis and characterization of related compounds provide valuable information on the chemical properties that could be expected for 1-Acetyl-2-phenyldiazene, guiding future research and applications (Wang et al., 2003; Vaughan et al., 1985).
Scientific Research Applications
Mizoroki-Heck Reactions : Phenyldiazenes have been used in Mizoroki-Heck reactions with acrylates, acrylamides, and styrenes. This process is facilitated by palladium(II) acetate and can use hydrogen peroxide as an oxidant. This has implications for organic synthesis and the development of new chemical reactions (Lasch, Fehler, & Heinrich, 2016).
Anaerobic Adhesives Accelerator : 1-Acetyl-2-phenylhydrazine, a close relative of 1-acetyl-2-phenyldiazene, acts as an accelerator in anaerobic adhesives. The study of its reactions in the presence of transition metal ions offers insights into adhesive curing mechanisms (Raftery, Smyth, Leonard, & Heatley, 1997).
Antibacterial and Antifungal Agents : Compounds containing phenyldiazenes have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against a range of bacteria and fungi, highlighting their potential in pharmaceutical applications (Mahesh, Bheemaraju, Manjunath, & Ramana, 2016).
Photoreactive Azo Compounds : Phenyldiazenes are studied for their behavior in photochemical reactions. They can be used to create compounds that behave like azobenzene, a well-known photochromic unit, providing insights into photoreactivity and potential applications in materials science (Conti et al., 2007).
Hemoglobin Interaction : Phenyldiazenes have been shown to form complexes with deoxyhemoglobin, affecting its reactivity towards oxygen. This indicates a potential for studying blood chemistry and hemoglobin's interaction with various compounds (Huang & Kosower, 1968).
properties
IUPAC Name |
N-phenyliminoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUDBWPLMDAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483978 | |
Record name | 1-Acetyl-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-phenyldiazene | |
CAS RN |
13443-97-5 | |
Record name | 1-Acetyl-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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